
Metóxido de potasio
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium methanolate, also known as potassium methylate, is an inorganic compound composed of potassium and methoxide ions. It is an important reagent in organic chemistry and has a wide range of applications in the laboratory. Potassium methanolate is used in a variety of organic synthesis reactions, such as the synthesis of aldehydes and ketones, and in the preparation of enolates and enamines. It is also used in the synthesis of pharmaceuticals, dyes, and other organic compounds.
Aplicaciones Científicas De Investigación
Catalizador de transesterificación en la síntesis de biodiesel
El metóxido de potasio se utiliza ampliamente como catalizador de transesterificación básico en la síntesis de biodiesel . Se utiliza particularmente en una solución metanólica del 25-32% . Los triglicéridos de origen vegetal y animal reaccionan con metanol en presencia de metóxidos de metales alcalinos para formar los ésteres metílicos grasos correspondientes .
Catalizador para la carbonilación de metanol
La carbonilación del metanol con monóxido de carbono a formiato de metilo (metanoato de metilo) está catalizada por bases fuertes, como el this compound .
Agente metoxilante
El this compound sirve como agente metoxilante para la metoxilación de bromo- y mesiloxialcanos en presencia de un líquido iónico [bmim] [BF 4 ] .
Catalizador para la síntesis de carbonato de dimetilo y formiato de metilo
Se utiliza como catalizador para la síntesis de carbonato de dimetilo y formiato de metilo .
Catalizador para la transesterificación de aceite de girasol
El this compound se utiliza como catalizador para la transesterificación de aceite de girasol para la producción de biodiesel .
Investigación sobre la formación de jabón en la producción de biodiesel
En la producción de biodiesel, se han estudiado los efectos del tiempo de reacción, el contenido de ácidos grasos libres (FFA) y la cantidad de this compound sobre la formación de jabón durante la reacción de transesterificación del aceite de palma refinado . Esta investigación contribuye a la comprensión de la formación de jabón y su impacto en la calidad del biodiesel .
Mecanismo De Acción
Target of Action
Potassium methoxide, also known as potassium methanolate, is primarily used as a strong base and a catalyst for transesterification . Its primary targets are the molecules involved in the transesterification process, such as triglycerides in the production of biodiesel .
Mode of Action
Potassium methoxide acts as a basic nucleophile, facilitating the dehalogenation of arylhalides . It also serves as a methoxylating agent for the methoxylation of bromo- and mesyloxyalkanes . As a catalyst, it accelerates the transesterification process, particularly in the production of biodiesel .
Biochemical Pathways
The compound plays a crucial role in the transesterification process, a key biochemical pathway in the production of biodiesel . This process involves the reaction of triglycerides with methanol (or another short-chained alcohol) to produce esters and glycerol . Potassium methoxide facilitates this reaction, leading to the efficient production of biodiesel .
Pharmacokinetics
It’s important to note that potassium methoxide is a highly reactive compound that reacts violently with water, forming potassium hydroxide and methanol . This reactivity needs to be carefully managed in industrial settings.
Result of Action
The primary result of potassium methoxide’s action is the efficient production of biodiesel through the transesterification process . It also facilitates the formation of fatty soaps, with higher yields obtained compared to using sodium methoxide .
Action Environment
The action of potassium methoxide is influenced by environmental factors. For instance, it is hygroscopic and reacts violently with water . Therefore, it must be handled in an environment with controlled moisture levels. Additionally, it is a white to yellowish, odorless crystalline powder, and its solutions are highly basic and have a corrosive effect . These properties necessitate careful handling and storage procedures to ensure its stability and efficacy.
Safety and Hazards
Potassium methanolate is highly flammable and toxic if swallowed or in contact with skin . It causes severe skin burns and eye damage, and may cause respiratory irritation . It is toxic if inhaled and causes damage to organs . The solid is very hygroscopic and decomposes quickly. It is only stable under exclusion of air and moisture .
Direcciones Futuras
The future demand for potassium methanolate is expected to be driven by specific factors, such as technological advancements, changing consumer behaviors, regulatory shifts, or global trends . As the market evolves, several key players will likely emerge as influential forces . Among the top contenders are leading companies or organizations, known for their innovation, market presence, and strategic initiatives .
Análisis Bioquímico
Biochemical Properties
Potassium methanolate plays a significant role in biochemical reactions due to its strong basic nature. It interacts with various enzymes, proteins, and other biomolecules, primarily through deprotonation reactions. For instance, potassium methanolate can deprotonate alcohols, phenols, and carboxylic acids, making it a valuable reagent in organic synthesis. The compound’s ability to act as a strong base allows it to facilitate the formation of enolates from carbonyl compounds, which are crucial intermediates in many biochemical pathways .
Cellular Effects
Potassium methanolate influences various cellular processes by altering the pH and ionic balance within cells. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s strong basic nature can lead to the deprotonation of cellular components, disrupting normal cellular functions. Additionally, potassium methanolate can interfere with the activity of enzymes that are pH-sensitive, leading to changes in metabolic flux and gene expression .
Molecular Mechanism
At the molecular level, potassium methanolate exerts its effects through deprotonation and nucleophilic substitution reactions. The compound can bind to and deprotonate acidic protons in biomolecules, leading to the formation of reactive intermediates. These intermediates can then participate in various biochemical reactions, such as the formation of carbon-carbon bonds or the cleavage of ester bonds. Potassium methanolate can also inhibit or activate enzymes by altering their active sites through deprotonation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of potassium methanolate can change over time due to its stability and degradation. The compound is hygroscopic and can absorb moisture from the air, leading to the formation of potassium hydroxide and methanol. This degradation can affect the compound’s reactivity and long-term effects on cellular function. In in vitro and in vivo studies, the stability of potassium methanolate is crucial for maintaining consistent experimental conditions .
Dosage Effects in Animal Models
The effects of potassium methanolate vary with different dosages in animal models. At low doses, the compound can act as a mild base, facilitating biochemical reactions without causing significant toxicity. At high doses, potassium methanolate can lead to adverse effects, such as tissue damage and disruption of normal cellular functions. Threshold effects are observed, where the compound’s impact on cellular processes becomes more pronounced at higher concentrations .
Metabolic Pathways
Potassium methanolate is involved in various metabolic pathways, primarily through its role as a strong base. It interacts with enzymes and cofactors that participate in deprotonation and nucleophilic substitution reactions. The compound can affect metabolic flux by altering the availability of reactive intermediates and influencing the activity of key enzymes. For example, potassium methanolate can facilitate the formation of enolates, which are important intermediates in gluconeogenesis and other metabolic pathways .
Transport and Distribution
Within cells and tissues, potassium methanolate is transported and distributed based on its ionic nature. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Potassium methanolate’s localization and accumulation can affect its reactivity and impact on cellular processes. For instance, the compound’s distribution within specific cellular compartments can influence its ability to deprotonate biomolecules and participate in biochemical reactions .
Subcellular Localization
Potassium methanolate’s subcellular localization is influenced by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its activity and function can be affected by its localization, as the local pH and ionic environment can influence its reactivity. For example, potassium methanolate’s presence in the mitochondria can impact mitochondrial metabolism and energy production .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of Potassium methanolate can be achieved by reacting potassium hydroxide with methanol.", "Starting Materials": ["Potassium hydroxide", "Methanol"], "Reaction": [ "Add 20g of potassium hydroxide to a 250 mL round bottom flask.", "Add 100 mL of methanol to the flask and stir until the potassium hydroxide dissolves completely.", "Heat the mixture to reflux for 4 hours, stirring occasionally.", "Allow the mixture to cool to room temperature.", "Filter the mixture through a filter paper to remove any solid impurities.", "Collect the filtrate in a clean, dry flask.", "Evaporate the solvent under reduced pressure using a rotary evaporator.", "Dry the resulting solid in a vacuum desiccator over anhydrous calcium chloride.", "The resulting product is Potassium methanolate." ] } | |
Número CAS |
865-33-8 |
Fórmula molecular |
CH4KO |
Peso molecular |
71.140 g/mol |
Nombre IUPAC |
potassium;methanolate |
InChI |
InChI=1S/CH4O.K/c1-2;/h2H,1H3; |
Clave InChI |
VXJPCEOTZNHHOA-UHFFFAOYSA-N |
SMILES |
C[O-].[K+] |
SMILES canónico |
CO.[K] |
Densidad |
1.7 g/cm³ |
Punto de inflamación |
11 °C c.c. |
melting_point |
No melting point; decomposes at >50 °C |
Otros números CAS |
865-33-8 |
Descripción física |
Liquid WHITE-TO-YELLOW HYGROSCOPIC POWDER. |
Pictogramas |
Flammable; Corrosive; Irritant |
Solubilidad |
Solubility in water: reaction |
Sinónimos |
potassium methylate |
Presión de vapor |
Vapor pressure, Pa at 25 °C: (negligible) |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary application of potassium methoxide in organic synthesis?
A1: Potassium methoxide is widely recognized as a catalyst in transesterification reactions [, , , ]. This process is crucial for biodiesel production, where it facilitates the conversion of triglycerides from vegetable oils or animal fats into fatty acid methyl esters (FAME) [, , , ].
Q2: How does the catalytic activity of potassium methoxide compare to other alkaline catalysts in biodiesel production?
A2: Studies show that potassium methoxide exhibits superior catalytic activity compared to potassium hydroxide and sodium hydroxide in biodiesel production [, ]. It accelerates the reaction and leads to a higher conversion equilibrium, resulting in better biodiesel yields [, ].
Q3: Are there any drawbacks to using potassium methoxide as a catalyst in biodiesel production?
A3: While highly effective, potassium methoxide can lead to the formation of undesirable soap as a byproduct, especially when the feedstock contains free fatty acids [, ]. This can impact the purity and yield of the biodiesel produced.
Q4: Besides biodiesel production, what other applications utilize potassium methoxide's catalytic properties?
A4: Potassium methoxide is a versatile catalyst employed in various other reactions. For example, it facilitates the dehalogenative deuteration of aryl halides, enabling the incorporation of deuterium into complex molecules for pharmaceutical and medicinal chemistry research []. It also catalyzes the anionic polymerization of lactones, leading to the synthesis of biodegradable polyesters [, ].
Q5: How does potassium methoxide promote dehalogenative deuteration reactions?
A5: In the presence of a deuterium source like CD3CN, potassium methoxide mediates the removal of a halogen atom from an aryl halide and its replacement with deuterium []. This method offers high deuterium incorporation and is particularly useful for labeling heteroarenes found in pharmaceuticals [].
Q6: Does potassium methoxide react with cellulose?
A6: Yes, potassium methoxide reacts with cellulose to form potassium cellulosates [, ]. This reaction is influenced by the concentration of potassium methoxide and can be enhanced by using co-solvents like dimethyl sulfoxide and pyridine [, ].
Q7: What is the significance of potassium cellulosate formation?
A7: Potassium cellulosates serve as valuable intermediates in the preparation of cellulose derivatives and can act as initiators for anionic graft polymerization of vinyl monomers [, ].
Q8: What is the molecular formula and weight of potassium methoxide?
A8: Potassium methoxide has the molecular formula CH3KO and a molecular weight of 70.13 g/mol.
Q9: Does the cation associated with methoxide influence its reactivity?
A9: Yes, the counterion significantly affects methoxide reactivity. For instance, sodium methoxide exhibits higher basicity in methanol compared to potassium methoxide, particularly in reactions involving multi-charged adducts where stronger association with sodium ions is observed [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



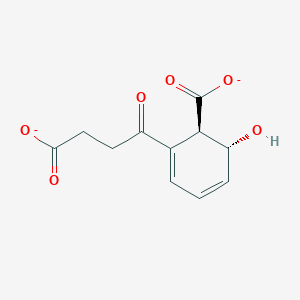

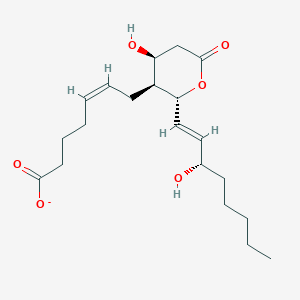
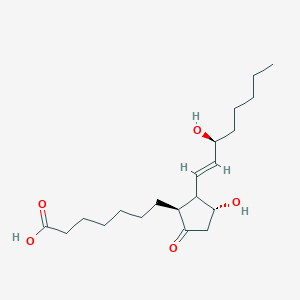


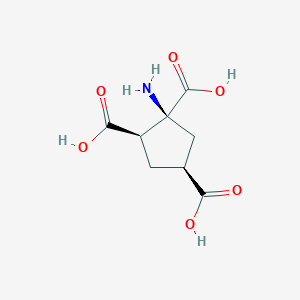
![(2,4-Dibromo-3-{[(4-carbamimidamidobutyl)carbamoyl]oxy}-6-hydroxyphenyl)acetic acid](/img/structure/B1262432.png)
![(2S)-1-[(4S)-2-[2-[(18S,25S,35S)-21-methyl-18-[2-(methylamino)-2-oxoethyl]-16,23,30,33-tetraoxo-25,35-di(propan-2-yl)-3,13,20,27,37-pentathia-7,17,24,31,34,39,40,41,42,43-decazaheptacyclo[34.2.1.12,5.112,15.119,22.126,29.06,11]tritetraconta-1(38),2(43),4,6(11),7,9,12(42),14,19(41),21,26(40),28,36(39)-tridecaen-8-yl]-1,3-thiazol-4-yl]-4,5-dihydro-1,3-oxazole-4-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B1262433.png)
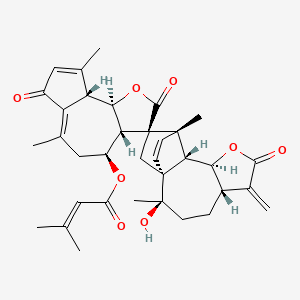
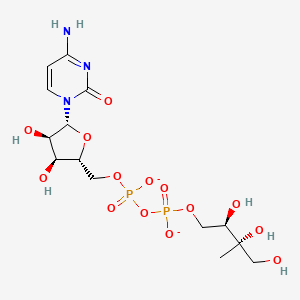
![19-cyclohexyl-N-(dimethylsulfamoyl)-5-methoxy-10-(3-methyl-3,8-diazabicyclo[3.2.1]octane-8-carbonyl)-12-azapentacyclo[10.7.0.02,7.08,10.013,18]nonadeca-1(19),2(7),3,5,13(18),14,16-heptaene-15-carboxamide](/img/structure/B1262438.png)
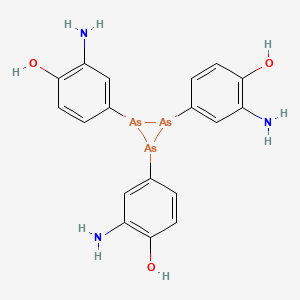
![(4E,6S,8E,10E,12E,14E,16E,18E,20R,21R)-6,20-dihydroxy-4,18-dimethyl-21-[(2S,4R,8S,10Z,12E,15S,16R,17S,18S,19R,20R)-4,16,18,20-tetrahydroxy-8-methoxy-15,17,19-trimethyl-22-oxooxacyclodocosa-10,12-dien-2-yl]docosa-4,8,10,12,14,16,18-heptaenoic acid](/img/structure/B1262440.png)